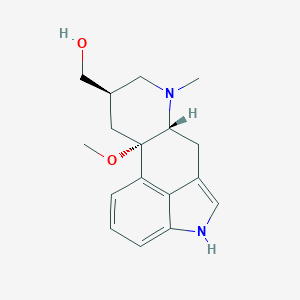
10-Methoxy-6-methylergoline-8beta-methanol
Descripción general
Descripción
10-Methoxy-6-methylergoline-8beta-methanol is a light brown solid . It is a derivative of Lysergol and Dehydrolysergol-I, which act as partial agonists and antagonists at 5-HT2A, 5-HT2C, and 5-HT1B receptors, and at α1-andrenergic receptors .
Molecular Structure Analysis
The molecular formula of 10-Methoxy-6-methylergoline-8beta-methanol is C17H22N2O2 . Its molecular weight is 286.38 .Physical And Chemical Properties Analysis
10-Methoxy-6-methylergoline-8beta-methanol has a melting point of 150-152°C (dec.) and a predicted boiling point of 456.8±45.0 °C . Its density is predicted to be 1.27±0.1 g/cm3 . It has a vapor pressure of 0.002Pa at 20℃ . It is slightly soluble in acetonitrile, chloroform, and DMSO . Its pKa is predicted to be 14.87±0.10 . It is a solid and its color ranges from pale orange to light brown . It has a water solubility of 440mg/L at 20℃ and a LogP of -3.1 at 19.8℃ .Aplicaciones Científicas De Investigación
1. Analytical Method Development
Li (2009) established a method for determining 10α-methoxy-6-methylergoline-8β-methanol (a main metabolite of Nicergoline) in human plasma using HPLC. This method was highlighted for its sensitivity, simplicity, and reliability, suitable for clinical studies involving nicergoline and related compounds (Su-ping Li, 2009).
2. Synthesis of Clavine Alkaloids
Bernardi et al. (1974) explored the synthesis of clavine alkaloids, including 10-methoxy-6-methylergoline-8β-methanol. Their work demonstrated the structural formation of these compounds, contributing to the understanding of ergoline derivatives (L. Bernardi, E. Gandini, A. Temperilli, 1974).
3. Quantification of Impurities in Pharmaceutical Compounds
Yalcin and Yüktaş (2006) developed a method for quantifying two basic impurities, including 10-methoxy-6-methylergoline-8beta-methanol, of Nicergoline using reversed-phase high-performance liquid chromatography. This research is crucial for ensuring the purity and efficacy of pharmaceutical compounds (G. Yalcin, Nüray Yüktaş, 2006).
4. Pharmacokinetics Studies
Zheng et al. (2012) developed an HPLC method for determining 10α-methoxy-6-methyl ergoline-8β-methanol in human plasma, applied in a bioequivalence study of nicergoline preparations. This method is important for understanding the pharmacokinetics of drugs containing this compound (Rong Zheng, Yi-hong Wu, De-Xi Jiang, Dan Zhang, 2012).
5. Study of Reaction Kinetics
Leskovac and Peričin (1981) investigated the in vitro effect of nicergoline, which includes 10-methoxy-1,6-dimethylergoline-8beta-methanol, on reaction kinetics of synaptosomal adenosine triphosphatases from porcine brain. Their findings suggest a modulatory effect of nicergoline on physiological processes in the brain (V. Leskovac, D. Peričin, 1981).
Safety And Hazards
Propiedades
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,8,11,15,18,20H,6-7,9-10H2,1-2H3/t11-,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQZSBLQHCTAJF-JGFGOQIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956558 | |
| Record name | (10-Methoxy-6-methylergolin-8beta-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methoxy-6-methylergoline-8beta-methanol | |
CAS RN |
35121-60-9 | |
| Record name | 10α-Methoxy-9,10-dihydrolysergol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35121-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (10-Methoxy-6-methylergolin-8beta-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-methoxy-6-methylergoline-8β-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)
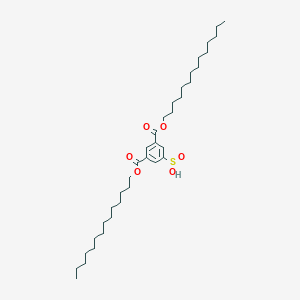
![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)
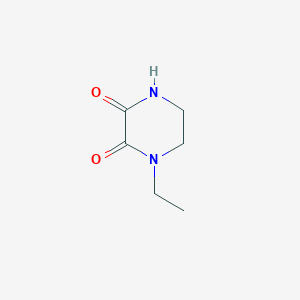
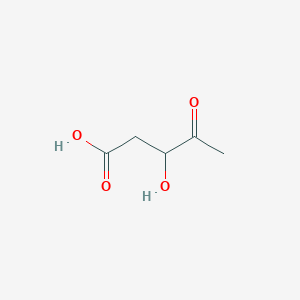
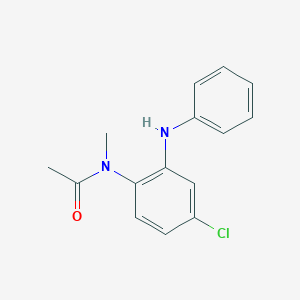
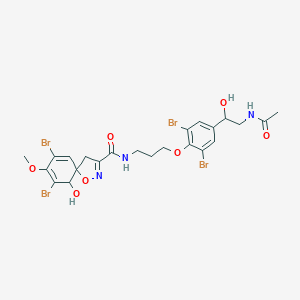

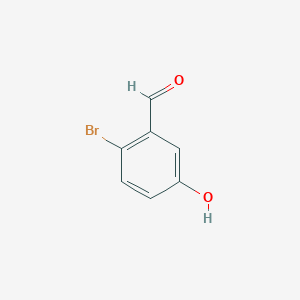
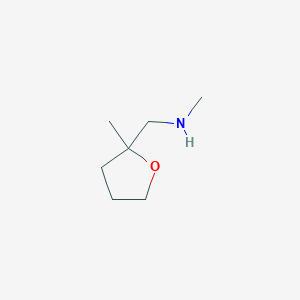
![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B121631.png)
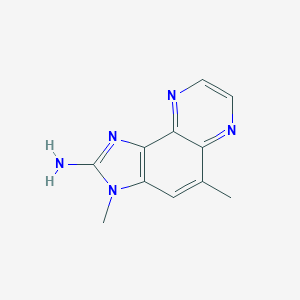
![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)